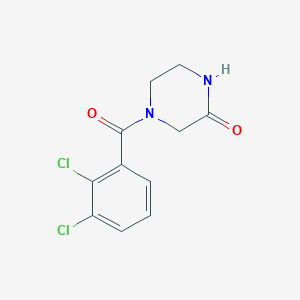

4-(2,3-Dichlorobenzoyl)piperazin-2-one

説明

4-(2,3-Dichlorobenzoyl)piperazin-2-one is a piperazinone derivative featuring a 2,3-dichlorobenzoyl group attached to the piperazin-2-one core. The synthesis of this compound typically involves coupling reactions, such as the substitution of a methoxy group in ester intermediates with amines like guanidine or thiourea under basic conditions (e.g., potassium carbonate) . Derivatives of this scaffold have demonstrated cytotoxic effects against cancer cell lines, including HT-29 (colon cancer) and A549 (lung cancer), while showing variable toxicity toward normal cells (e.g., MRC-5 fibroblasts) .

特性

分子式 |

C11H10Cl2N2O2 |

|---|---|

分子量 |

273.11 g/mol |

IUPAC名 |

4-(2,3-dichlorobenzoyl)piperazin-2-one |

InChI |

InChI=1S/C11H10Cl2N2O2/c12-8-3-1-2-7(10(8)13)11(17)15-5-4-14-9(16)6-15/h1-3H,4-6H2,(H,14,16) |

InChIキー |

JXCILIMDMQCULV-UHFFFAOYSA-N |

正規SMILES |

C1CN(CC(=O)N1)C(=O)C2=C(C(=CC=C2)Cl)Cl |

製品の起源 |

United States |

類似化合物との比較

Table 1: Key Structural Analogs and Their Activities

Key Observations:

Chlorine Position Sensitivity : The 2,3-dichlorobenzoyl group in the target compound confers higher cytotoxicity compared to the 3-chlorophenyl analog, suggesting that both the number and position of chlorine atoms enhance bioactivity .

Dopamine Receptor Selectivity : Substitution with 2,4-dichlorophenyl (as in ) shifts activity toward CNS targets (dopamine D3 receptors), highlighting the role of substituent placement in target specificity .

Pyridyl and Trifluoromethyl Groups : The pyridyl-trifluoromethyl analog () prioritizes solubility and metabolic stability, common in CNS drug design, though its biological profile remains underexplored .

Physicochemical Properties

- Metabolic Stability: Piperazinone derivatives with bulkier substituents (e.g., trifluoromethyl) may resist cytochrome P450 degradation .

Research Implications and Gaps

Cytotoxicity vs. Selectivity: While 4-(2,3-dichlorobenzoyl)piperazin-2-one shows potent cytotoxicity, its selectivity toward cancer cells requires optimization to minimize harm to normal cells (e.g., MRC-5 IC₅₀ ≈ 30 µM) .

Understudied Analogs : Compounds like the pyridyl-trifluoromethyl derivative () warrant further pharmacological evaluation.

Synthetic Scalability : Methods involving K₂CO₃ () are scalable but may require purification improvements to reduce byproducts (e.g., impurities in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。